molecular formula C19H33IN2 B12824404 1-Iodo-2,3,4,5-tetramethylbenzene;3-(4-methylpiperidin-1-yl)propan-1-amine

1-Iodo-2,3,4,5-tetramethylbenzene;3-(4-methylpiperidin-1-yl)propan-1-amine

Cat. No.: B12824404
M. Wt: 416.4 g/mol
InChI Key: AYFVDMOKHKVBIR-UHFFFAOYSA-N
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Description

1-Iodo-2,3,4,5-tetramethylbenzene: and 3-(4-methylpiperidin-1-yl)propan-1-amine are two distinct chemical compounds. The former is an iodinated aromatic compound, while the latter is an amine derivative. Both compounds have unique properties and applications in various fields of chemistry and industry.

Preparation Methods

1-Iodo-2,3,4,5-tetramethylbenzene: can be synthesized through iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out under reflux conditions to ensure complete iodination .

3-(4-methylpiperidin-1-yl)propan-1-amine: can be synthesized through a multi-step process starting from 4-methylpiperidine. The first step involves the alkylation of 4-methylpiperidine with 3-chloropropan-1-amine under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene .

Scientific Research Applications

1-Iodo-2,3,4,5-tetramethylbenzene: is used in organic synthesis as a building block for more complex molecules. It is also used in the preparation of radiolabeled compounds for medical imaging and research .

3-(4-methylpiperidin-1-yl)propan-1-amine: has applications in medicinal chemistry as an intermediate in the synthesis of pharmaceuticals. It is also used in the development of agrochemicals and as a ligand in coordination chemistry .

Comparison with Similar Compounds

1-Iodo-2,3,4,5-tetramethylbenzene: is similar to other iodinated aromatic compounds such as 1-iodo-2,4,6-trimethylbenzene and 1-iodo-3,5-dimethylbenzene. its unique substitution pattern and steric hindrance make it distinct in terms of reactivity and applications .

3-(4-methylpiperidin-1-yl)propan-1-amine: is similar to other piperidine derivatives such as 3-(piperidin-1-yl)propan-1-amine and 3-(4-ethylpiperidin-1-yl)propan-1-amine. Its unique methyl substitution on the piperidine ring provides different steric and electronic properties .

Properties

Molecular Formula

C19H33IN2

Molecular Weight

416.4 g/mol

IUPAC Name

1-iodo-2,3,4,5-tetramethylbenzene;3-(4-methylpiperidin-1-yl)propan-1-amine

InChI

InChI=1S/C10H13I.C9H20N2/c1-6-5-10(11)9(4)8(3)7(6)2;1-9-3-7-11(8-4-9)6-2-5-10/h5H,1-4H3;9H,2-8,10H2,1H3

InChI Key

AYFVDMOKHKVBIR-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CCCN.CC1=CC(=C(C(=C1C)C)C)I

Origin of Product

United States

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